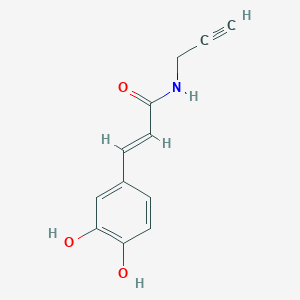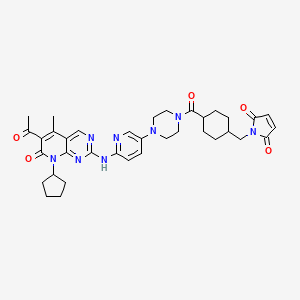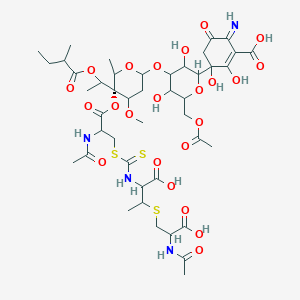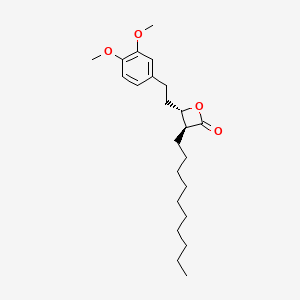
PEG4-bis(Diethylphosphonsäureester)
Übersicht
Beschreibung
2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate is a hydrophilic polyethylene glycol (PEG) derivative. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The hydrophilic properties of 2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate enhance the water solubility of compounds in aqueous media .
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Enhances the solubility and stability of various compounds in aqueous media, making it useful in drug formulation and delivery .
Wirkmechanismus
Target of Action
PEG4-bis(phosphonic acid diethyl ester) is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of PEG4-bis(phosphonic acid diethyl ester) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PEG4-bis(phosphonic acid diethyl ester) serves as this linker, enabling the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by PEG4-bis(phosphonic acid diethyl ester) are those involved in protein degradation. By facilitating the degradation of specific target proteins, PEG4-bis(phosphonic acid diethyl ester) can influence various cellular processes depending on the function of the target protein .
Pharmacokinetics
As a hydrophilic peg linker, it is known to increase the water solubility of compounds in aqueous media , which could potentially enhance the bioavailability of the PROTACs it is used to synthesize.
Result of Action
The result of the action of PEG4-bis(phosphonic acid diethyl ester) is the selective degradation of target proteins. This can lead to a variety of molecular and cellular effects, depending on the specific function of the degraded protein .
Action Environment
The action of PEG4-bis(phosphonic acid diethyl ester) can be influenced by various environmental factors. For instance, its hydrophilic properties can enhance the solubility of the PROTACs it is used to synthesize in aqueous environments . .
Biochemische Analyse
Biochemical Properties
The role of PEG4-bis(phosphonic acid diethyl ester) in biochemical reactions is primarily as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PEG4-bis(phosphonic acid diethyl ester) exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of PEG4-bis(phosphonic acid diethyl ester) are not directly due to the compound itself, but rather the PROTACs that it helps to form . These PROTACs can have a wide range of effects on cells, depending on the specific target proteins they are designed to degrade .
Molecular Mechanism
The molecular mechanism of action of PEG4-bis(phosphonic acid diethyl ester) is through its role in the formation of PROTACs . These PROTACs function by binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate typically involves the reaction of PEG with phosphonic acid diethyl ester groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of 2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures (-20°C) to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate primarily undergoes substitution reactions due to the presence of ester groups. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of phosphonic acid derivatives .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Hydrolysis Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide are employed to hydrolyze the ester groups
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and substituted PEG compounds, which can be further utilized in the synthesis of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-PEG4-acid: Contains two terminal carboxylic acid groups and is used for similar applications in increasing solubility and stability of compounds.
Azido-PEG5-succinimidyl carbonate: Another PEG-based linker used in the synthesis of PROTACs.
Uniqueness
2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate is unique due to its specific functional groups that allow for versatile chemical modifications. Its hydrophilic nature enhances the solubility of compounds, making it particularly useful in aqueous environments. Additionally, its role in the synthesis of PROTACs highlights its importance in targeted protein degradation, a promising approach in drug development .
Eigenschaften
IUPAC Name |
2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O10P2/c1-5-19-25(15,20-6-2)23-13-11-17-9-10-18-12-14-24-26(16,21-7-3)22-8-4/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDVLYYVZBRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCCOCCOCCOP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807539-03-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


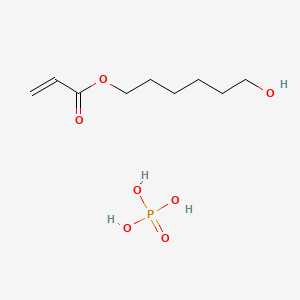
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)

